molecular formula C19H26N4O2S B2597858 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 422532-77-2

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2597858
CAS RN: 422532-77-2
M. Wt: 374.5
InChI Key: ZVBJJXOHMLCIMT-UHFFFAOYSA-N
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Description

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated derivatives of quinazolinones for their anticancer activities. One study reported the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, demonstrating significant in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Another study focused on quinazolinone-1, 3, 4-oxadiazole conjugates, revealing that certain derivatives exhibited remarkable cytotoxic activity against cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).

Antimicrobial and Anti-Ulcer Applications

Research has also explored the antimicrobial properties of quinazoline derivatives. A study synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which showed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel et al., 2010). Moreover, novel quinazoline and acetamide derivatives have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities, demonstrating curative effects in models of peptic ulcer and ulcerative colitis, with activities surpassing standard treatments and without reported side effects on liver and kidney functions (Alasmary et al., 2017).

Antihistaminic and Anti-HIV Activities

Further investigations include the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exhibiting in vivo H1-antihistaminic activity, with certain compounds showing protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2008). Another area of interest is the anti-HIV activity of non-nucleoside 2,3-disubstituted quinazoline derivatives, with some showing notable protection in human host cells against HIV (Desai et al., 1998).

properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBJJXOHMLCIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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